
N,N,N-Tributylhexadecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Tributylhexadecan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, is characterized by its long alkyl chain, which imparts unique properties making it suitable for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributylhexadecan-1-aminium chloride typically involves the quaternization of hexadecan-1-amine with tributylamine in the presence of a suitable alkylating agent, such as methyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Tributylhexadecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of halide salts (e.g., sodium bromide) in an aqueous or organic solvent.
Oxidation and Reduction: May require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium bromide would yield N,N,N-Tributylhexadecan-1-aminium bromide.
Applications De Recherche Scientifique
N,N,N-Tributylhexadecan-1-aminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and as a surfactant in various biological assays.
Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N,N,N-Tributylhexadecan-1-aminium chloride is primarily based on its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets and destroys bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethylhexadecan-1-aminium chloride
- N-Decyl-N,N-dimethyldecan-1-aminium chloride
Comparison
N,N,N-Tributylhexadecan-1-aminium chloride is unique due to its longer alkyl chain compared to similar compounds like N,N,N-Trimethylhexadecan-1-aminium chloride. This longer chain enhances its surfactant properties, making it more effective in applications requiring strong surface activity. Additionally, the specific structure of this compound may impart different solubility and interaction characteristics, making it suitable for specialized applications.
Propriétés
Numéro CAS |
6439-71-0 |
|---|---|
Formule moléculaire |
C28H60ClN |
Poids moléculaire |
446.2 g/mol |
Nom IUPAC |
tributyl(hexadecyl)azanium;chloride |
InChI |
InChI=1S/C28H60N.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
MKBMFIUCQUUSSD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


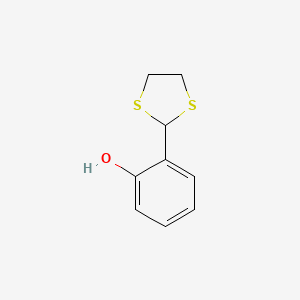
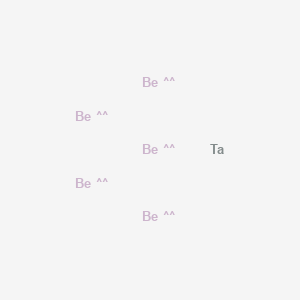
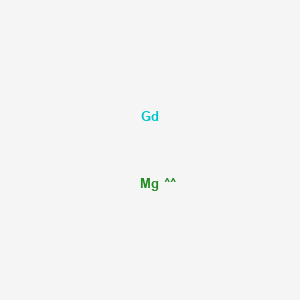






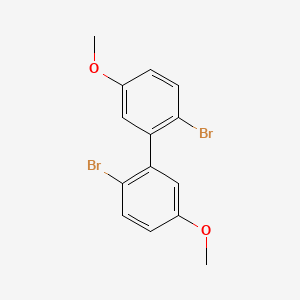
![6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14732508.png)

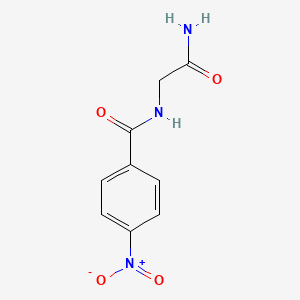
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
